molecular formula C7H13NO3 B3232717 (2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid CAS No. 1344964-79-9

(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid

Cat. No. B3232717
CAS RN: 1344964-79-9
M. Wt: 159.18 g/mol
InChI Key: OTUZUAJROYEUAS-GDVGLLTNSA-N
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Description

(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid (THFA) is a non-proteinogenic amino acid that is commonly used in scientific research. It is a derivative of proline and has a unique structure that makes it useful in various applications. THFA is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid has been shown to interact with various biological molecules through hydrogen bonding and other interactions. It has been shown to stabilize the structure of peptides and proteins and to enhance their activity. This compound has also been shown to interact with enzymes and other proteins to modulate their activity. The mechanism of action of this compound is complex and is still being studied.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to enhance the activity of various enzymes and proteins. This compound has also been shown to modulate the activity of various neurotransmitters and other signaling molecules. This compound has been shown to have potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid has various advantages and limitations for lab experiments. One advantage is that it is a stable compound that can be easily synthesized and stored. This compound is also a versatile compound that can be used in various applications. One limitation is that this compound is a non-natural amino acid and may not behave like natural amino acids in some experiments. This compound may also be toxic at high concentrations and may require careful handling.

Future Directions

There are various future directions for the study of (2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid. One direction is the development of new methods for the synthesis of this compound derivatives. Another direction is the study of the mechanism of action of this compound-containing compounds. This compound may also have potential therapeutic applications that need to be explored further. The study of this compound may also lead to the discovery of new enzymes and proteins that interact with this compound-containing compounds.
Conclusion:
In conclusion, this compound is a non-proteinogenic amino acid that has various applications in scientific research. This compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions. This compound has various advantages and limitations for lab experiments and may have potential therapeutic applications. The study of this compound may lead to the discovery of new enzymes and proteins and may have implications for the treatment of various diseases.

Scientific Research Applications

(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid has been used extensively in scientific research as a tool to study various processes. It has been used as a building block in the synthesis of various peptides and proteins. It has also been used as a substrate for enzymes that catalyze the formation of this compound-containing compounds. This compound has been used to study the mechanism of action of various enzymes and proteins. It has also been used to study the structure and function of various biological molecules.

properties

IUPAC Name

(2S)-2-amino-3-(oxolan-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c8-6(7(9)10)3-5-1-2-11-4-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUZUAJROYEUAS-GDVGLLTNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC1C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734452
Record name 3-Oxolan-3-yl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1344964-79-9
Record name 3-Oxolan-3-yl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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